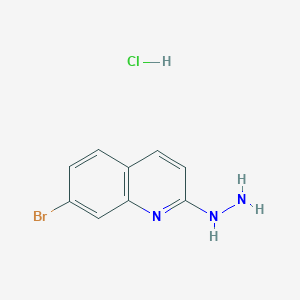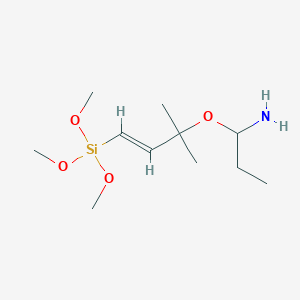
1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine is an organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethoxysilyl group attached to a butenyl chain, which is further linked to a propanamine moiety. The combination of these functional groups imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-(trimethoxysilyl)but-3-en-2-ol with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing advanced techniques such as flow microreactor systems to enhance reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of organosilicon compounds .
Scientific Research Applications
1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine involves its ability to form stable bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other molecules to create strong covalent bonds. This property is particularly useful in surface modification and the creation of hybrid materials .
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 3-(triethoxysilyl): Similar in structure but with triethoxysilyl instead of trimethoxysilyl groups.
2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine: Another organosilicon compound with a different alkyl chain structure.
2-Methyl-7-trimethoxysilylhept-1-en-3-one: Contains a heptenone chain instead of a butenyl chain.
Uniqueness
1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility. The presence of both the trimethoxysilyl and amine groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C11H25NO4Si |
|---|---|
Molecular Weight |
263.41 g/mol |
IUPAC Name |
1-[(E)-2-methyl-4-trimethoxysilylbut-3-en-2-yl]oxypropan-1-amine |
InChI |
InChI=1S/C11H25NO4Si/c1-7-10(12)16-11(2,3)8-9-17(13-4,14-5)15-6/h8-10H,7,12H2,1-6H3/b9-8+ |
InChI Key |
CMXVCAFGKBZKJU-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(N)OC(C)(C)/C=C/[Si](OC)(OC)OC |
Canonical SMILES |
CCC(N)OC(C)(C)C=C[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)



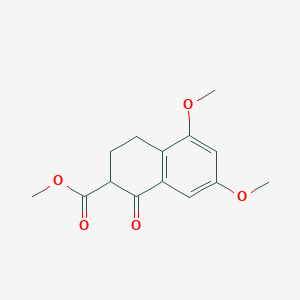

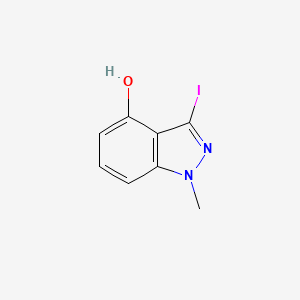
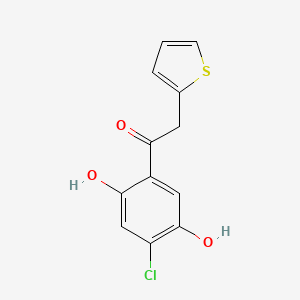
![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)


